molecular formula C8H7IO2 B12833378 1-(3-Hydroxy-2-iodophenyl)ethanone

1-(3-Hydroxy-2-iodophenyl)ethanone

Cat. No.: B12833378
M. Wt: 262.04 g/mol
InChI Key: ZYJGJNHYBXWSFN-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-2-iodophenyl)ethanone is an organic compound with the molecular formula C8H7IO2 It is characterized by the presence of a hydroxy group and an iodine atom attached to a phenyl ring, along with an ethanone group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxy-2-iodophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The iodine atom can be reduced to form deiodinated products.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of deiodinated phenyl ethanone.

    Substitution: Formation of substituted phenyl ethanone derivatives.

Scientific Research Applications

1-(3-Hydroxy-2-iodophenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-2-iodophenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-(3-Hydroxy-2-iodophenyl)ethanone can be compared with other similar compounds:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical behavior and versatility in various applications.

Properties

Molecular Formula

C8H7IO2

Molecular Weight

262.04 g/mol

IUPAC Name

1-(3-hydroxy-2-iodophenyl)ethanone

InChI

InChI=1S/C8H7IO2/c1-5(10)6-3-2-4-7(11)8(6)9/h2-4,11H,1H3

InChI Key

ZYJGJNHYBXWSFN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)O)I

Origin of Product

United States

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